molecular formula C39H76NaO8P B016844 Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate CAS No. 108321-18-2

Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate

Cat. No. B016844
M. Wt: 727 g/mol
InChI Key: ALPWRKFXEOAUDR-GKEJWYBXSA-M
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Description

“Sodium ®-2,3-bis(stearoyloxy)propyl hydrogenphosphate” is a complex compound. Unfortunately, there is no specific information available about this compound. However, it seems to be a sodium salt of a phosphate ester, which is derived from stearic acid12. Stearic acid is a common long-chain fatty acid found in many foods and used in various industrial applications. The phosphate group in the compound suggests that it might have applications in areas where phosphate esters are typically used, such as in surfactants, lubricants, or as flame retardants3.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of stearic acid with a suitable phosphorylating agent to introduce the phosphate group, followed by neutralization with sodium hydroxide to form the sodium salt3. However, the exact synthetic route would depend on many factors, including the specific structure of the compound and the desired properties of the final product2.



Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, based on its name, it likely contains a phosphate group attached to a propyl (three-carbon) backbone, with two stearoyloxy (derived from stearic acid) groups also attached to the propyl group1.



Chemical Reactions Analysis

The chemical reactions involving this compound are not specifically known. However, like other phosphate esters, it might be expected to undergo hydrolysis under certain conditions, breaking down into its constituent parts3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not available. However, similar compounds, such as sodium salts of phosphate esters, are typically solid at room temperature and soluble in water6.


Scientific Research Applications

Synthesis Methods

  • Synthesis via Thiophosphatidic Acid Diesters : A convenient synthesis approach involving the preparation of S-[2,3-bis(stearoyloxy)propyl] O-(2,4-dichlorophenyl) O-methyl thiophosphate followed by demethylation and other steps was described by B. Młotkowska (1991) (Młotkowska, 1991).

Role in Reverse Micelle Interfaces

  • Comparison with Other Anionic Reverse Micelle Interfaces : A study by Silvina S Quintana et al. (2012) compared the water/sodium bis(2-ethylhexyl) phosphate reverse micelle system with others, demonstrating significant differences in interfacial properties, including micropolarity and microviscosity (Quintana et al., 2012).

Crystal Structure Analysis

  • Sodium–Bismuth Polyphosphate : The synthesis and structural characterization of sodium–bismuth polyphosphate, NaBi(PO3)4, was conducted, providing detailed insights into its crystal structure (Jaouadi et al., 2005).

Role as a Nucleating Agent

  • Nucleating Agent in Isotactic Polypropylene : Sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (NA-11) was studied for its role as a nucleating agent in the processing of isotactic polypropylene. This research provided insights into the crystallization behavior of NA-11 (Yoshimoto et al., 2001).

Applications in Battery Technology

  • Sodium Vanadium Oxy-Fluorophosphate in Sodium-Ion Batteries : The use of sodium vanadium oxy-fluorophosphate as a cathode material for sodium-ion batteries was explored, demonstrating its potential for large-scale energy storage applications (Kumar et al., 2017).
  • Stability in Sodium Metal Batteries : A study on high-concentration electrolytes including sodium bis(fluorosulfonyl)imide for stable cycling of sodium metal in Na-ion batteries highlighted its efficacy in ensuring stability and efficiency (Zheng et al., 2018).

Safety And Hazards

properties

IUPAC Name

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPWRKFXEOAUDR-GKEJWYBXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate

CAS RN

108321-18-2
Record name 1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR7BFQ7SUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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